molecular formula C20H26N4O2 B2383315 2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097872-26-7

2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2383315
M. Wt: 354.454
InChI Key: YUGMPZRFQFVGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups including a piperidine ring, a pyridine ring, and an oxolane ring. These functional groups suggest that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely have a three-dimensional structure due to the presence of the various rings in its structure. The exact structure would depend on the specific arrangement and bonding of these rings .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. For example, the piperidine ring could potentially undergo reactions at the nitrogen atom, while the pyridine ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has shown the potential of derivatives of hexahydropyrido and dihydropyridinone compounds in chemical synthesis and structural analysis. These compounds have been prepared through reactions involving piperidyl carbinols, highlighting their configurational and conformational characteristics. For example, studies on substituted hexahydropyrido derivatives have provided insights into their NMR spectra, helping to assign configurations and understand the conformation of the perhydro-1, 4-oxazinone moiety (Cahill & Crabb, 1972). Similarly, research involving palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has led to the synthesis of various heterocyclic derivatives like tetrahydrofuran, dioxolane, oxazoline, and dihydropyridinone, showcasing the versatility of these compounds in chemical synthesis (Bacchi et al., 2005).

Structural Properties and Crystallography

Research on anticonvulsant drugs has also involved the study of crystal structures of compounds containing pyridazinyl and piperidinyl groups. These studies have provided valuable information on the orientation and delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, which is critical for understanding the pharmacological properties of these compounds (Georges et al., 1989). Furthermore, investigations into the synthesis and properties of N-arylpiperazinylalkyl derivatives of dihydropyrido[3,4-d]pyridazines have highlighted the pharmacological potential of these compounds, demonstrating their relevance in drug development (Śladowska et al., 2010).

Pharmacological Potential

The synthesis and analysis of compounds like risperidone chloride 2.5-hydrate have contributed to the understanding of their crystal packing and potential pharmacological applications. Such studies are crucial for the development of new medications and understanding their interactions at the molecular level (Wang & Pan, 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. These could include its toxicity, flammability, and reactivity .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting clinical trials .

properties

IUPAC Name

2-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c25-20-2-1-19(18-3-8-21-9-4-18)22-24(20)14-16-5-10-23(11-6-16)13-17-7-12-26-15-17/h1-4,8-9,16-17H,5-7,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGMPZRFQFVGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)CC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

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